Chiral Purity and Optical Rotation: Differentiating D- from L-Enantiomer
The optical rotation of Boc-D-Lys(Fmoc)-OH is significantly negative, while the L‑enantiomer (Boc‑L‑Lys(Fmoc)‑OH) exhibits a positive rotation of similar magnitude under identical conditions. This chiral differentiation is critical for ensuring the correct stereoisomer is procured for stereospecific peptide synthesis .
| Evidence Dimension | Optical rotation ([α]D²⁰, c=1 in EtOAc) |
|---|---|
| Target Compound Data | -4 ± 1° (Chem-Impex, ≥98% purity) ; -2.7° (AKSci, 95% purity) |
| Comparator Or Baseline | Boc-L-Lys(Fmoc)-OH: +3.3 ± 0.5° (AKSci, 95% purity, c=1% in EtOAc) |
| Quantified Difference | Absolute difference of ~6.0° to 7.3° (depending on supplier specification); opposite sign confirms D‑configuration |
| Conditions | c=1 in ethyl acetate, 20 °C, sodium D‑line |
Why This Matters
This quantifiable difference ensures procurement of the correct D‑enantiomer, avoiding synthesis of unintended diastereomers that could compromise biological activity or downstream purification yields.
